molecular formula C8H10ClN3 B13702143 1-(4-Chloro-3-methylphenyl)guanidine

1-(4-Chloro-3-methylphenyl)guanidine

Cat. No.: B13702143
M. Wt: 183.64 g/mol
InChI Key: JIJUHARYHAYZTO-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)guanidine is a chemical compound with the molecular formula C8H10ClN3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a guanidine group attached to a chlorinated and methylated phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methylphenyl)guanidine typically involves the reaction of 4-chloro-3-methylphenylamine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final guanidine product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper.

Major Products Formed:

    Oxidation: Oxidized derivatives of the guanidine compound.

    Reduction: Reduced amines or other derivatives.

    Substitution: Various substituted phenyl guanidines.

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)guanidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)guanidine
  • 1-(4-Chloro-2-methylphenyl)guanidine
  • 1-(4-Chloro-3-ethylphenyl)guanidine

Comparison: 1-(4-Chloro-3-methylphenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

2-(4-chloro-3-methylphenyl)guanidine

InChI

InChI=1S/C8H10ClN3/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4H,1H3,(H4,10,11,12)

InChI Key

JIJUHARYHAYZTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=C(N)N)Cl

Origin of Product

United States

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